1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate
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Overview
Description
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate is a chemical compound with the molecular formula C12H22N2O2.H2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: This compound has a similar structure but different functional groups.
1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride: This compound has a similar core structure but different substituents
Uniqueness
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate is unique due to its specific functional groups and the presence of a sesquihydrate form, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H22N2O2.H2O/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H2 |
InChI Key |
PWSJDKALORYYAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)O.O |
Origin of Product |
United States |
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